2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique structure combining naphthalene, cyclohexene, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the hydrogenation of naphthalene derivatives in the presence of a catalyst . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxygen, and various catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety and has been studied for its regioselectivity and catalytic properties.
1,1-Dimethyl-2,5-bis [4-(naphthalen-1-yl)phenyl]-3,4-diphenylsilole (D-1-NpTPS): Similar in structure, this compound has been synthesized and characterized for its thermal stability and optical properties.
Uniqueness
What sets 2-(4-{4,4-DIMETHYL-2-[(NAPHTHALEN-2-YL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its combination of structural elements, which confer unique chemical and physical properties
Properties
IUPAC Name |
2-[(4Z)-4-(4,4-dimethyl-2-naphthalen-2-ylimino-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-30(2)17-24(31-21-14-13-19-8-3-4-9-20(19)16-21)27(26(34)18-30)25(33)12-7-15-32-28(35)22-10-5-6-11-23(22)29(32)36/h3-6,8-11,13-14,16,33H,7,12,15,17-18H2,1-2H3/b27-25-,31-24? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQDZUMFRAHIX-DUQNJAIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC3=CC=CC=C3C=C2)C(=C(CCCN4C(=O)C5=CC=CC=C5C4=O)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC3=CC=CC=C3C=C2)/C(=C(\CCCN4C(=O)C5=CC=CC=C5C4=O)/O)/C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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